2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
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Overview
Description
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound that features a tetrazole ring and a chlorophenyl group
Preparation Methods
The synthesis of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the tetrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Attachment of the Diethoxyphenyl Group: This step involves the reaction of the intermediate with a diethoxyphenyl ethylamine derivative under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and chlorophenyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE include other tetrazole derivatives and chlorophenyl-containing compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE lies in its combination of the tetrazole ring with the diethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24ClN5O3 |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H24ClN5O3/c1-3-29-18-10-9-15(13-19(18)30-4-2)11-12-23-20(28)14-27-25-21(24-26-27)16-7-5-6-8-17(16)22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,23,28) |
InChI Key |
FFGFSZWWBMJJGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)OCC |
Origin of Product |
United States |
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